molecular formula C12H13N3O2S2 B2596245 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 2188203-04-3

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2596245
CAS No.: 2188203-04-3
M. Wt: 295.38
InChI Key: ILLQYOZXXNLAGO-UHFFFAOYSA-N
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Description

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule featuring a thiadiazole ring, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1,3,4-thiadiazole possess substantial anticancer properties. The compound in focus has been studied for its ability to inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cell signaling pathways involved in cancer progression. A study found that certain thiadiazole derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with some compounds showing IC50 values as low as 12.5 µM .

Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 4eMCF-712.5Induces apoptotic cell death
Compound 4iHepG22.32Cell cycle arrest at G2/M phase
Compound XA5490.2Targeting metabolic pathways

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Studies have reported that 1,3,4-thiadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have demonstrated efficacy against Mycobacterium tuberculosis, with MIC values indicating potent activity .

Case Study: Antitumor Activity

In a recent study focusing on the synthesis of novel thiadiazole-based compounds, researchers evaluated their antitumor activity against various cancer cell lines. The results indicated that compounds with piperidine moieties exhibited enhanced cytotoxic effects compared to their non-piperidine counterparts. Specifically, the introduction of a benzyl piperidine moiety significantly increased the anticancer potential against lung and cervical cancer cells .

Case Study: Antimycobacterial Activity

Another study explored the anti-tubercular activity of thiadiazole derivatives synthesized from piperidine scaffolds. The results revealed that several compounds demonstrated remarkable activity against Mycobacterium tuberculosis, with some derivatives showing MIC values significantly lower than standard treatments .

Biological Activity

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone is a derivative of 1,3,4-thiadiazole and has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Compounds containing the 1,3,4-thiadiazole moiety are known for their extensive biological properties. These include:

  • Antitumor and Anticancer Activities : Many thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
  • Antibacterial Properties : Thiadiazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
  • Anti-inflammatory Effects : Some compounds demonstrate anti-inflammatory properties comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Target Interaction

The precise molecular targets of this compound are still under investigation. However, compounds with similar structures are known to interact with various biological pathways:

  • Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Modulation : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Biochemical Pathways

The compound's activity may be mediated through multiple biochemical pathways:

  • Reactive Oxygen Species (ROS) Generation : This can lead to oxidative stress in cancer cells, promoting apoptosis.
  • Inhibition of Kinases : Certain derivatives have shown the ability to inhibit specific kinases involved in tumor growth and metastasis .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(2-(1,3,4-Thiadiazol-2-yl)phenolStructureAnticancer, Antimicrobial
(N-(5-chloro-2-thienyl)piperidineStructureAntibacterial
(5-chlorothiophen-2-yl)methanolStructureAntifungal

This table highlights the unique features of the compound compared to other related thiadiazole derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • Cytotoxicity Studies : A comprehensive review highlighted that various 1,3,4-thiadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines. One study reported that a derivative showed an IC50 value of 3.29 μg/mL against HCT116 cells .
  • Antimicrobial Evaluation : Research demonstrated that certain thiadiazole compounds had potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mode of action involved disrupting bacterial membrane integrity .
  • Anti-inflammatory Activity : A study comparing new thiadiazole derivatives indicated that some compounds exhibited anti-inflammatory effects similar to established NSAIDs, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c16-11(9-3-6-18-7-9)15-4-1-10(2-5-15)17-12-14-13-8-19-12/h3,6-8,10H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLQYOZXXNLAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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